Somatostatin, tyr(11)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

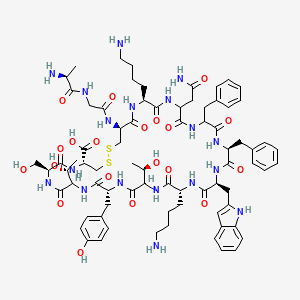

Somatostatin, also known as somatotropin release-inhibiting factor, is a cyclic peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. The compound Somatostatin, Tyr(11)- is a modified form of somatostatin where the eleventh amino acid is tyrosine. This modification can influence the binding affinity and biological activity of the peptide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Somatostatin, Tyr(11)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups

Industrial Production Methods: Industrial production of Somatostatin, Tyr(11)- follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .

化学反応の分析

Types of Reactions: Somatostatin, Tyr(11)- can undergo various chemical reactions, including:

Oxidation: The methionine residue in somatostatin can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the cyclic structure can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard peptide synthesis reagents like DIC and HOBt

Major Products:

Oxidation Products: Methionine sulfoxide derivatives.

Reduction Products: Linear peptides with free thiol groups.

Substitution Products: Various somatostatin analogs with modified biological activities

科学的研究の応用

Somatostatin, Tyr(11)-, particularly when radiolabeled, is utilized in scientific research for its applications in receptor binding assays and as a tracer in radiometric studies .

Radioligand Binding Assays:

- Receptor Characterization Radiolabeled Somatostatin, Tyr(11) is used to characterize somatostatin receptors on cell membranes . For example, [125I]Tyr11-SRIH has been used as a radioligand to study somatostatin receptors on human pituitary adenoma cell membranes .

- Binding Kinetics [125I]Tyr11-SRIH has been used to study the binding kinetics of somatostatin to receptors, with studies detailing the time to reach steady state and the rate of binding at specific temperatures .

- Dose Response Specific binding assays can be conducted using [125I]Tyr11-SRIH to understand how binding increases relative to the amount of plasma membrane protein .

- Inhibition Studies Somatostatin-14 and Somatostatin-28 have been used in conjunction with [125I]Tyr11-SRIH to study the inhibition of radioligand binding .

Somatostatin Receptors and Analogs

- Receptor-Selective Somatostatin Analogs Research has focused on developing receptor-selective somatostatin peptide antagonists for pharmaceutical treatments . These antagonists, sometimes complexed with radioactive nuclides, are used in diagnostic and therapeutic treatments of neoplastic and non-neoplastic mammalian diseases .

- Somatostatin Receptor Subtypes Five somatostatin receptors (SSTR1-5) have been identified, all binding Somatostatin and Somatostatin-28 with high affinity . SSTR2 and SSTR5 are believed to be the predominant subtypes in peripheral tissues, with SSTR2 mediating the inhibition of growth hormone, glucagon, and gastric acid secretion .

- Novel Somatostatin Analogs Novel long-acting somatostatin analogs have been designed for clinical use in treating endocrine syndromes and gastrointestinal anomalies . These analogs have been developed to be more potent inhibitors of GH, glucagon, and insulin release .

Tumor Targeting

- SST-Expressing Tumors Radiolabeled short peptide analogs of somatostatin are developed to target SST-expressing tumors .

- Tumor Uptake Studies have compared different somatostatin analogs for tumor uptake and detection rates in patients with NETs (neuroendocrine tumors) or thyroid cancer .

- PET/CT Imaging 68Ga-labeled somatostatin analogs like 68Ga-NODAGA-JR11 and 68Ga-DOTA-TATE are used in PET/CT imaging studies to visualize somatostatin receptor expression in tumors .

Developmental Neurotoxicity (DNT) studies

Somatostatin, Tyr(11)- might also have a role to play in the area of developmental neurotoxicity, where it can be used as a reference compound:

- Reference Chemical Somatostatin, Tyr(11)- can be used in in vitro systems to reliably elicit a response, or no response, with respect to the endpoint of interest . The goal of using this set is proof-of-concept that the test method can rapidly and efficiently screen moderate numbers of chemicals with reasonable predictivity .

- Training Set Chemical Somatostatin, Tyr(11)- as part of a training set of chemicals can be used to optimize an assay (test method), to set acceptability criteria, and to build a prediction model .

- Testing Set Chemical Somatostatin, Tyr(11)- can be included in a set of chemicals known to affect (and also some that definitely do not affect) in vivo developmental neurotoxicity endpoints . The goal of using ‘testing set chemicals’ is also to demonstrate the ability to test larger numbers of chemicals .

作用機序

Somatostatin, Tyr(11)- exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits adenylyl cyclase, reducing cyclic AMP levels and calcium influx, ultimately leading to decreased hormone secretion and cell proliferation. The primary molecular targets include somatostatin receptor subtypes 1-5, which are differentially expressed in various tissues .

類似化合物との比較

Octreotide: A synthetic analog of somatostatin with a longer half-life and higher potency.

Lanreotide: Another long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity .

Uniqueness: Somatostatin, Tyr(11)- is unique due to its specific modification at the eleventh amino acid, which can alter its receptor binding profile and biological activity. This makes it a valuable tool for studying the structure-activity relationships of somatostatin and its analogs .

特性

IUPAC Name |

(4R,7S,13R,19R,22S,25S,34S,37S)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51+,52?,53-,54+,55-,56?,57-,58+,59-,62?,63?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANSKZGUYZBDPC-GWVZWCPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O20S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1653.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59481-27-5 |

Source

|

| Record name | Somatostatin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。